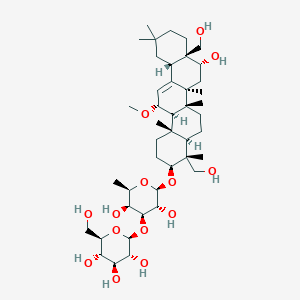

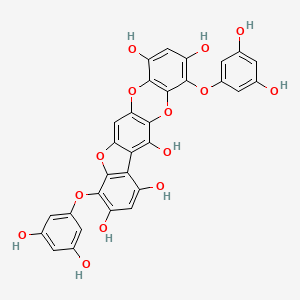

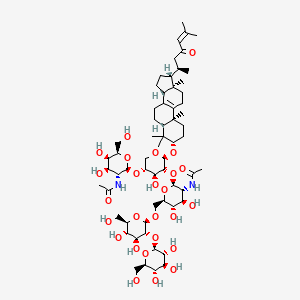

saikosaponin B4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

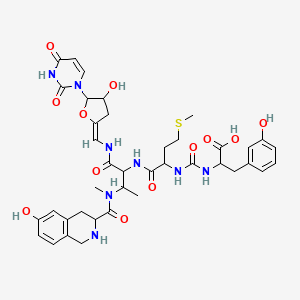

saikosaponin B4 is a natural product found in Bupleurum falcatum with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities and Mechanisms

Saikosaponin B4, along with other saikosaponins isolated from Radix Bupleuri, exhibits a broad spectrum of pharmacological activities. These activities include anti-inflammatory, antitumor, antiviral, anti-allergic, immunoregulation, and neuroregulation effects, which are primarily mediated through pathways such as NF-κB and MAPK. The extensive in vitro and in vivo research supports the versatile applications of these compounds in various therapeutic areas, highlighting their potential for further development and clinical use (Yuan et al., 2016).

Antitumor Properties

Saikosaponin B4 is recognized for its antitumor properties, which have been explored in multiple studies. The compound's ability to inhibit tumor cell proliferation, invasion, metastasis, and angiogenesis, along with its role in inducing cell apoptosis and autophagy, delineates a multi-targeted approach to cancer therapy. These mechanisms suggest a promising therapeutic potential for saikosaponin B4 in oncology, warranting further research to fully harness its anticancer capabilities (Zhou et al., 2021).

Hepatoprotective Effects

The hepatoprotective effects of saikosaponin B4 are another significant area of interest. Studies have demonstrated that saikosaponin B4 and related compounds from Bupleurum spp. exhibit protective effects on the liver, including anti-inflammatory and immunomodulatory actions. These effects contribute to the therapeutic potential of saikosaponin B4 in treating liver diseases and highlight the need for further research to understand the compound's mechanisms of action and optimal therapeutic dosing (Rong, 2011).

Antiviral Activity

Saikosaponin B4's antiviral activity, particularly against respiratory viruses, has been identified as a critical research area, especially in the context of emerging viral infections such as COVID-19. The compound's ability to inhibit viral replication and modulate immune responses provides a foundation for developing saikosaponin B4-based antiviral therapies, emphasizing the importance of natural products in addressing global health challenges (Mani et al., 2020).

Osteoporosis Treatment

Exploratory research into the effects of saikosaponin B4 on bone health, particularly in the context of postmenopausal osteoporosis, has revealed its potential to influence key signaling pathways involved in bone remodeling. This suggests a promising avenue for developing new treatments for osteoporosis, leveraging the bioactive properties of saikosaponin B4 to improve bone density and reduce fracture risk in affected populations (Lin et al., 2017).

Eigenschaften

Molekularformel |

C43H72O14 |

|---|---|

Molekulargewicht |

813 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 |

InChI-Schlüssel |

GLQYFMRUYWFXGT-TZWHAUNMSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Synonyme |

saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)